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molecular formula C13H15BrSi B8536625 (4-Bromonaphthalen-1-yl)trimethylsilane

(4-Bromonaphthalen-1-yl)trimethylsilane

Cat. No. B8536625
M. Wt: 279.25 g/mol
InChI Key: CLGFGUHMWWZOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08795847B2

Procedure details

A solution of 114.38 g (400 mmol) of 1,4-dibromonaphthalene and 1 l of THF (absolute) is cooled to −78° C. under protective gas, 160 ml (400 mmol) of n-butyllithium (2.5M in n-hexane) are subsequently slowly added at this temperature, and the mixture is stirred at −78° C. for a further 30 h. A mixture of 52.3 ml (400 mmol) of chlorotrimethylsilane in 200 ml of THF (absolute) is added to the solution obtained in this way, and the mixture is slowly warmed to room temperature. After addition of 150 ml of EtOH and subsequently 300 ml of water, the organic phase is separated off, dried over magnesium sulfate and evaporated. The oil obtained in this way is distilled at 115-135° C. and 1.7 mbar, giving 80 g (286 mmol) (corresponding to 88% of theory) of the product having a purity of greater than 99.0% according to HPLC.
Quantity
114.38 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
52.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.Cl[Si:19]([CH3:22])([CH3:21])[CH3:20].CCO>C1COCC1.O>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Si:19]([CH3:22])([CH3:21])[CH3:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
114.38 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)Br
Name
Quantity
160 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
52.3 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCO
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at −78° C. for a further 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are subsequently slowly added at this temperature
ADDITION
Type
ADDITION
Details
is added to the solution
CUSTOM
Type
CUSTOM
Details
obtained in this way
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oil obtained in this way
DISTILLATION
Type
DISTILLATION
Details
is distilled at 115-135° C.
CUSTOM
Type
CUSTOM
Details
1.7 mbar, giving 80 g (286 mmol) (corresponding to 88% of theory) of the product

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
BrC1=CC=C(C2=CC=CC=C12)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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